

analytical techniques for 4-Methylisoxazole-3-carboxylic acid characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Methylisoxazole-3-carboxylic acid

Cat. No.: B1592054

[Get Quote](#)

Comprehensive Characterization of 4-Methylisoxazole-3-carboxylic acid

Authored by: Gemini, Senior Application Scientist

Abstract: **4-Methylisoxazole-3-carboxylic acid** is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug development. Its precise molecular structure, purity, and physicochemical properties are critical determinants of its reactivity and suitability for downstream applications. This document provides a comprehensive guide to the analytical techniques and detailed protocols required for the robust characterization of this compound, ensuring its identity, purity, and quality. The methodologies outlined herein are designed for researchers, quality control analysts, and drug development professionals, providing a framework for reliable and reproducible analysis.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of **4-Methylisoxazole-3-carboxylic acid** is essential for the development of appropriate analytical methods. These properties influence sample preparation, chromatographic behavior, and spectroscopic response.

Property	Value	Source
CAS Number	215872-46-1	[1]
Molecular Formula	C ₅ H ₅ NO ₃	[1]
Molecular Weight	127.10 g/mol	[1]
Predicted pKa	3.07 ± 0.32	[1]
Predicted Boiling Point	309.7 ± 22.0 °C	[1]
Predicted Density	1.348 ± 0.06 g/cm ³	[1]
Physical Form	Solid (White to pale yellow powder/crystals)	[2]

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of **4-Methylisoxazole-3-carboxylic acid**. ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for complete structural assignment.

Expertise & Rationale

The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended due to its excellent ability to dissolve the polar carboxylic acid and to allow for the observation of the exchangeable acidic proton of the carboxyl group. The expected NMR spectra are relatively simple, with distinct signals for the methyl group, the isoxazole ring proton, and the carboxylic acid proton, making interpretation straightforward.

Protocol 1: ¹H NMR Spectroscopy

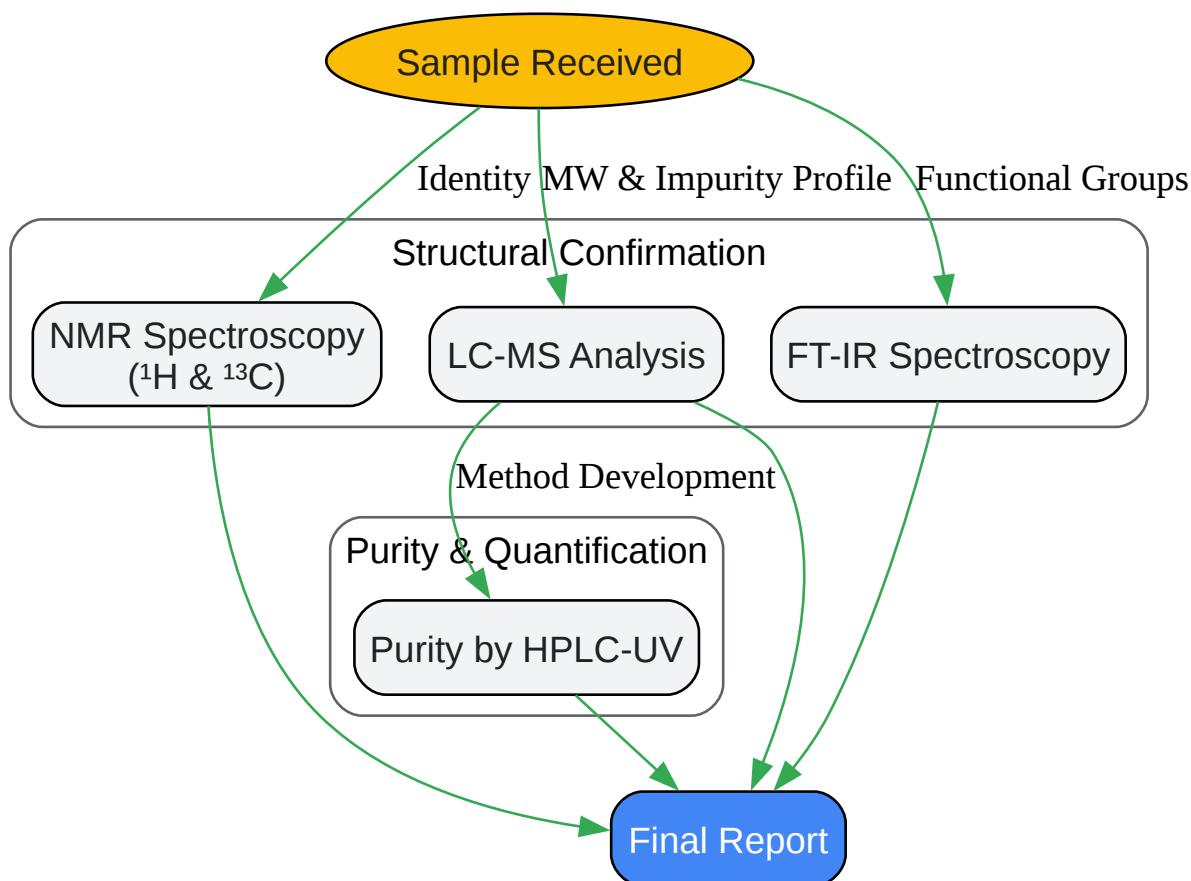
- Sample Preparation: Accurately weigh 5-10 mg of **4-Methylisoxazole-3-carboxylic acid** and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Instrument Parameters (400 MHz Spectrometer):
 - Pulse Program: Standard single pulse (zg30).
 - Spectral Width: 16 ppm (-2 to 14 ppm).
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16.
 - Temperature: 298 K.
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0 ppm.

Protocol 2: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR. A higher concentration (20-30 mg) may be required for a better signal-to-noise ratio.
- Instrument Parameters (100 MHz Spectrometer):
 - Pulse Program: Proton-decoupled pulse program (zgpg30).
 - Spectral Width: 220 ppm (-10 to 210 ppm).
 - Acquisition Time: ~1.5 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024 or more, depending on concentration.
- Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum. Reference the solvent peak (DMSO-d₆) to 39.52 ppm.

Expected Data and Interpretation


Assignment	¹ H NMR (DMSO-d ₆)	¹³ C NMR (DMSO-d ₆)	Rationale
-CH ₃	~2.4 ppm (s, 3H)	~10-15 ppm	Singlet due to no adjacent protons. Located in the typical alkyl region.
Isoxazole C4-CH ₃	-	~110-115 ppm	Quaternary carbon attached to the methyl group.
Isoxazole C5-H	~8.8-9.2 ppm (s, 1H)	~150-155 ppm	The proton at C5 is deshielded by the adjacent oxygen and nitrogen atoms of the isoxazole ring.
-COOH	~13.0 ppm (br s, 1H)	~160-165 ppm	The carboxylic acid proton is highly deshielded and often appears as a broad singlet. The carbon is a typical carboxylic acid carbonyl.
Isoxazole C3-COOH	-	~158-162 ppm	Quaternary carbon of the isoxazole ring attached to the carboxylic acid.

Molecular Weight and Purity Analysis via LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for confirming the molecular weight and assessing the purity of the compound. It provides orthogonal information to NMR by confirming the mass of the parent molecule and identifying potential impurities.

Expertise & Rationale

Electrospray ionization (ESI) is the preferred method for this polar, acidic molecule. Analysis in both positive ($[M+H]^+$) and negative ($[M-H]^-$) ion modes provides comprehensive data and increases confidence in the molecular weight assignment. A reverse-phase HPLC method is chosen for its robustness in separating small organic molecules. The mobile phase is acidified with formic acid, which is volatile and MS-compatible, ensuring good ionization and peak shape.^{[3][4]}

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-METHYLSOXAZOLE-3-CARBOXYLIC ACID Five Chongqing Chemdad Co. , Ltd [chemdad.com]
- 2. L16307.03 [thermofisher.com]
- 3. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
- 4. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- To cite this document: BenchChem. [analytical techniques for 4-Methylisoxazole-3-carboxylic acid characterization]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1592054#analytical-techniques-for-4-methylisoxazole-3-carboxylic-acid-characterization\]](https://www.benchchem.com/product/b1592054#analytical-techniques-for-4-methylisoxazole-3-carboxylic-acid-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com